Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hcl
Description
Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate HCl is a spirocyclic compound featuring a seven-membered ring system with a nitrogen atom (azaspiro) and a benzyl carbamate group. The HCl salt enhances its solubility and stability for research applications.
Properties
Molecular Formula |
C14H19ClN2O2 |
|---|---|
Molecular Weight |
282.76 g/mol |
IUPAC Name |
benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c17-13(18-8-11-4-2-1-3-5-11)16-12-6-7-14(12)9-15-10-14;/h1-5,12,15H,6-10H2,(H,16,17);1H |
InChI Key |
PBGHLEOOSJEMRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1NC(=O)OCC3=CC=CC=C3)CNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of Azaspiro Core via Imine Intermediates
A common approach starts with the condensation of cyclic ketones with benzylamine to form imines. This step is typically conducted in toluene under reflux with a Dean–Stark apparatus to remove water and drive the reaction to completion, yielding imines in nearly quantitative yields without requiring further purification. This method is efficient and suitable for scale-up.
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Imine formation | Cyclic ketone + Benzylamine → Imines | Toluene, reflux, Dean–Stark trap, 1 h | ~100 | No purification needed before next step |
Nucleophilic Addition to Imines
The imines undergo nucleophilic addition with allylmagnesium chloride (a more accessible and commercially available reagent than allylmagnesium bromide) in tetrahydrofuran (THF) at room temperature. This step yields the corresponding amine intermediates with yields exceeding 90%, demonstrating excellent efficiency.
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic addition | Imines + Allylmagnesium chloride → Amines | THF, rt | >90 | High yield, scalable |
Cyclization and Functional Group Transformations
Subsequent transformations involve hydroboration–oxidation of the allyl group to form alcohols, followed by mesylation to generate mesylates, which then undergo intramolecular cyclization to form the pyrrolidine ring of the azaspiro system. The hydroboration–oxidation step is critical and requires freshly prepared borane (from NaBH4 and I2) for optimal yields (71–83%). The mesylation and cyclization steps are performed under controlled conditions to ensure high purity and yield.
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Hydroboration–oxidation | Allyl amine → Alcohol | Freshly prepared BH3, optimized conditions | 71–83 | Critical for scale-up success |
| Mesylation | Alcohol → Mesylate | Standard mesylation conditions | High | Prepares for cyclization |
| Cyclization | Mesylate → Azaspiro compound | Intramolecular nucleophilic substitution | High | Forms azaspiro ring |
Carbamate Formation and Hydrochloride Salt Preparation
The azaspiro amine intermediate is then converted into the benzyl carbamate derivative by reaction with benzyl chloroformate under basic conditions, typically employing triethylamine as a base in dichloromethane. The final step involves conversion to the hydrochloride salt by treatment with hydrochloric acid, facilitating isolation as a stable solid.
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Carbamate formation | Azaspiro amine + Benzyl chloroformate | CH2Cl2, triethylamine, 0 °C to rt | High | Protects amine as carbamate |
| Salt formation | Carbamate + HCl → Hydrochloride salt | Acid treatment, isolation | High | Improves stability and handling |
Representative Synthesis Example from Patent Literature
A patented three-step synthesis for a related compound, 2-tertbutyloxycarbonyl-5-azaspiro[3.3]heptane-6-carboxylic acid, provides insight into analogous preparation methods that can be adapted for Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride:
- Step 1: Reaction of starting compound with acyl chlorides in methylene dichloride under basic conditions to yield an intermediate.
- Step 2: Nucleophilic substitution with sodium cyanide in N,N-dimethylformamide (DMF).
- Step 3: Hydrolysis under basic conditions in ethanol/water mixture followed by acidification to obtain the target compound.
This method achieves an overall yield of approximately 38.4%, with reaction conditions optimized for industrial scale-up due to ease of operation and raw material availability.
| Step | Reagents & Solvents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| 1 | Acyl chloride, triethylamine, CH2Cl2 | 0 °C to rt, overnight | 100 | Clean reaction, easy workup |
| 2 | Sodium cyanide, DMF | RT, 1 h | 62 | Efficient nucleophilic substitution |
| 3 | KOH, EtOH/H2O | RT, overnight; acidify pH 3–4 | 62 | Hydrolysis and isolation |
Analytical and Purification Considerations
- Thin-layer chromatography (TLC) is commonly used to monitor reaction progress, with solvent systems such as petroleum ether/ethyl acetate (1:1) providing clear separation.
- Purification steps include aqueous extractions, drying over anhydrous sodium sulfate, and vacuum concentration.
- Final products are often purified by flash chromatography or crystallization to achieve high purity suitable for pharmaceutical applications.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Solvents | Toluene, THF, CH2Cl2, DMF, EtOH/H2O | Selected for solubility and reaction compatibility |
| Temperature | 0 °C to reflux | Controlled to optimize yield and selectivity |
| Bases | Triethylamine, KOH | Used for deprotonation and neutralization |
| Nucleophiles | Allylmagnesium chloride, NaCN | For carbon-carbon and carbon-nitrogen bond formation |
| Purification | Extraction, drying, chromatography | Ensures product purity and removal of impurities |
Research Findings and Scalability
- The use of allylmagnesium chloride over bromide improves reagent accessibility without compromising yield.
- Freshly prepared borane reagents are crucial for hydroboration steps to maintain high yields.
- One-pot procedures combining multiple transformations reduce purification steps and improve overall efficiency.
- The synthetic routes have been demonstrated on multigram to 100 g scales with consistent yields, indicating good scalability for industrial production.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiviral Activity
Recent studies have highlighted the potential of Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride as an inhibitor of viral infections, particularly SARS-CoV-2. Structure-guided design approaches have been employed to synthesize spirocyclic inhibitors that demonstrate significant antiviral activity against this virus, showcasing the compound's potential in developing therapeutic agents for COVID-19 .
1.2 JAK Inhibition
The compound has also been identified as a part of a series of JAK (Janus kinase) inhibitors, which are crucial in treating autoimmune diseases and certain cancers. Research indicates that derivatives of 2-azaspiro[3.3]heptane exhibit selective inhibition of JAK pathways, suggesting that Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride may serve as a lead compound for further development in this area .
Formulation in Cosmetic Products
2.1 Skin Bioavailability and Efficacy
In cosmetic formulations, the stability and safety of compounds like Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride are essential. Studies have shown that the compound can enhance the bioavailability of active ingredients when used in topical applications, thus improving skin penetration and therapeutic efficacy .
Table 1: Comparison of Bioavailability Studies
| Study Reference | Compound Tested | Method Used | Key Findings |
|---|---|---|---|
| Benzyl 2-azaspiro... | In vivo skin tests | Improved penetration in dermal layers | |
| Similar compounds | Tape stripping | Enhanced absorption rates |
Pharmacological Insights
3.1 Mechanism of Action
The pharmacological profile of Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride suggests multiple mechanisms of action, including modulation of neurotransmitter systems and inhibition of specific enzymes involved in disease pathways. This multifunctionality positions the compound as a versatile candidate for drug development targeting various conditions such as inflammation and neurodegenerative diseases.
Case Study: PDE10A Inhibitors
A study investigating the role of similar spirocyclic compounds in inhibiting phosphodiesterase type 10A (PDE10A) demonstrated significant improvements in water solubility and bioavailability, which are critical for therapeutic efficacy . This suggests that Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride could be optimized for similar applications.
Mechanism of Action
The mechanism of action of Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are a subject of ongoing research.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Likely C₁₃H₁₇ClN₂O₂ (inferred from tert-butyl analogs in and ).
- Storage : Recommended at -20°C to -80°C to prevent degradation .
- Applications : Primarily used as a synthetic intermediate in medicinal chemistry, particularly for designing bioactive molecules with enhanced ADME (Absorption, Distribution, Metabolism, Excretion) properties .
Comparison with Structural Analogs
tert-Butyl-Protected Azaspiro Compounds
Examples :
Key Differences :
Functionalized Spirocyclic Acids
Examples :
- 2-azaspiro[3.3]heptane-1-carboxylic acid : A bioisostere of pipecolic acid, used to modify local anesthetics like Bupivacaine, improving water solubility and reducing toxicity .
- 2-{2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptan-5-yl}acetic acid (CAS 1341036-18-7): Adds a carboxylic acid moiety for conjugation or salt formation .
Key Differences :
- Functional Groups : Carboxylic acid derivatives enable covalent linkage to other molecules, whereas carbamates like the benzyl variant serve as transient protecting groups.
Benzhydryl- and Benzyl-Substituted Analogs
Examples :
Key Differences :
Fluorinated Derivatives
Examples :
Key Differences :
- Electron-Withdrawing Effects: Fluorine atoms alter electron density, affecting reactivity and binding interactions compared to non-fluorinated analogs.
Pharmacological Potential
- ADME Optimization : Spirocyclic analogs of Bupivacaine demonstrate prolonged activity and reduced cardiotoxicity, highlighting the scaffold’s utility in CNS drug design .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Key Features | Applications |
|---|---|---|---|---|
| Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate HCl | Not provided | C₁₃H₁₇ClN₂O₂ | HCl salt, benzyl carbamate | Synthetic intermediate, drug design |
| tert-Butyl 2-azaspiro[3.3]heptan-5-ylcarbamate | 1352546-72-5 | C₁₁H₂₀N₂O₂ | tert-butyl protection | Stable intermediate |
| 2-azaspiro[3.3]heptane-1-carboxylic acid | Not provided | C₇H₁₁NO₂ | Bioisostere of pipecolic acid | Anesthetic optimization |
| 7,7-difluoro-2-azaspiro[3.3]heptane TFA | 1419101-45-3 | C₈H₁₂F₅NO₂ | Fluorinated, enhanced stability | Metabolic studies |
Biological Activity
Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride (CAS No. 1983895-88-0) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C11H18ClN2O2
- Molecular Weight: 248.73 g/mol
- Structure: The compound features a spirocyclic structure that contributes to its biological properties.
The biological activity of Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate HCl is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various signaling pathways, which can lead to therapeutic effects in different biological systems .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Fetal Hemoglobin Induction : A study identified derivatives of 2-azaspiro[3.3]heptane as effective inducers of fetal hemoglobin (HbF), which is crucial for managing β-thalassemia and sickle cell disease. The compound demonstrated significant dose-dependent increases in globin switching in vivo, indicating its potential as a therapeutic agent for hemoglobinopathies .
- Antiviral Properties : Some spiro compounds similar to Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate have shown promising antiviral activity against various viruses by inhibiting viral proteases, which are essential for viral replication .
- Enzymatic Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes, demonstrating potential as a reversible covalent inhibitor with low cytotoxicity in cellular assays .
Table 1: Summary of Key Studies on this compound
Safety and Toxicology
Preliminary studies suggest that this compound has a favorable safety profile, showing no genotoxic effects and minimal toxicity compared to existing treatments like hydroxyurea . Further toxicological assessments are necessary to fully understand the safety implications for human use.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate HCl, and what are their limitations?
- Methodological Answer : The synthesis typically involves carbamate formation via reaction of 2-azaspiro[3.3]heptan-5-amine with benzyl chloroformate under basic conditions, followed by HCl salt precipitation. Key challenges include controlling regioselectivity during spirocycle formation and minimizing racemization of the amine precursor. For example, tert-butyl-protected derivatives of 2-azaspiro[3.3]heptane carbamates are synthesized via multistep routes involving cyclization and deprotection steps . Scalability is achievable through optimized Buchwald-Hartwig coupling or reductive amination, as demonstrated in gram-scale syntheses of analogous spirocyclic carbamates .
Q. How is the stereochemical integrity of this compound verified during synthesis?
- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) is used to resolve enantiomers, while X-ray crystallography confirms absolute configuration. Nuclear Overhauser Effect (NOE) NMR experiments can distinguish axial vs. equatorial substituents in the spirocyclic core. For example, NOE correlations between the carbamate benzyl group and specific protons on the spirocycle provide spatial insights .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR identify proton environments and carbon frameworks. IR spectroscopy detects carbamate C=O stretches (~1700 cm). Purity is assessed via reverse-phase HPLC with UV detection at 254 nm. Contaminants like residual benzyl chloride are monitored using GC-MS .
Advanced Research Questions
Q. How does the spirocyclic architecture of 2-azaspiro[3.3]heptane influence the compound’s pharmacokinetic properties compared to non-spirocyclic analogs?
- Methodological Answer : The spirocyclic structure increases Fsp character, improving aqueous solubility and metabolic stability. In vitro assays (e.g., microsomal stability tests) show enhanced half-life relative to planar analogs. Molecular dynamics simulations reveal reduced conformational flexibility, which may limit off-target interactions. For instance, replacing piperidine with 2-azaspiro[3.3]heptane in Bupivacaine analogs reduces cardiotoxicity while maintaining local anesthetic activity .
Q. What experimental strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies may arise from poor bioavailability or species-specific metabolism. To address this:
- Perform comparative ADME profiling (e.g., Caco-2 permeability, plasma protein binding).
- Use isotopic labeling (e.g., -tagged compound) to track in vivo distribution.
- Validate target engagement via pharmacodynamic biomarkers (e.g., enzyme inhibition in tissue biopsies). Contradictory data in CNS penetration studies, for example, may require cerebrospinal fluid (CSF) sampling in animal models .
Q. How can synthetic routes be optimized to improve yields of the spirocyclic core while minimizing byproducts?
- Methodological Answer : Key optimizations include:
- Catalyst selection : Palladium-catalyzed cyclization (e.g., using Xantphos ligand) improves spirocycle formation efficiency.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
- Temperature control : Slow addition of reagents at −78°C minimizes dimerization. A case study achieved 85% yield by replacing traditional SN2 conditions with photoredox-mediated radical cyclization .
Q. What computational methods predict the compound’s binding affinity to target proteins, and how are these validated experimentally?
- Methodological Answer : Molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations model interactions with targets like serotonin receptors. Validation involves:
- Surface plasmon resonance (SPR) : Measures binding kinetics (k/k).
- Thermal shift assays : Quantify target stabilization upon ligand binding. For example, a ΔT shift >2°C confirms binding to the adenosine A receptor .
Data Analysis and Contradictions
Q. How should researchers interpret conflicting NMR data suggesting multiple conformers in solution?
- Methodological Answer : Variable-temperature NMR (VT-NMR) can identify dynamic equilibria between conformers. For instance, coalescence of proton signals at elevated temperatures indicates rapid interconversion. If unresolved, crystallography or DFT calculations (e.g., Gaussian) model the dominant conformer .
Q. What are the implications of observed discrepancies in cytotoxicity assays across different cell lines?
- Methodological Answer : Cell-specific uptake mechanisms or expression of efflux transporters (e.g., P-gp) may explain variability. Mitigation strategies include:
- Using isogenic cell lines to control for genetic background.
- Co-administering transporter inhibitors (e.g., verapamil for P-gp).
- Correlating cytotoxicity with intracellular concentration measurements via LC-MS .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
